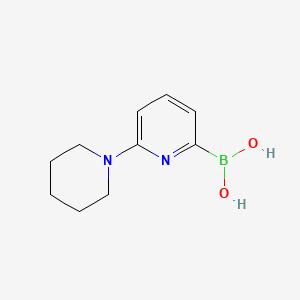

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

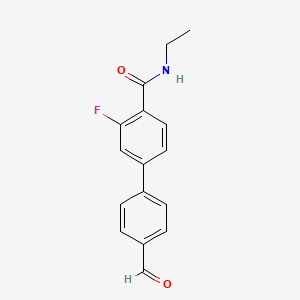

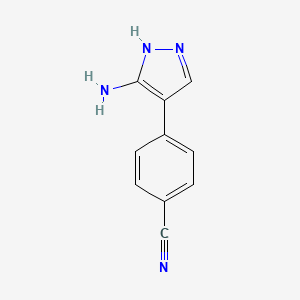

“(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid” is a type of boronic acid that has been used as a key starting material for the formation of pyridyl boronic ester . It is a highly valuable building block in organic synthesis .

Molecular Structure Analysis

The molecular structure of “(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid” is represented by the empirical formula C16H25BN2O2 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .Chemical Reactions Analysis

Pinacol boronic esters, such as “(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid”, can undergo various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that is not well developed but has been reported to be utilized in a radical approach . They can also be used as reactants to synthesize aromatic copolyamides .Physical And Chemical Properties Analysis

The molecular weight of “(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid” is 288.19 . More detailed physical and chemical properties are not available from the current information.Wissenschaftliche Forschungsanwendungen

1. Antiosteoclast and Osteoblast Activity

A study explored the synthesis and activity of a new family of boronates, which showed moderate to high antiosteoclast and osteoblast activity. This is relevant for bone health and disorders related to bone density and strength (G. S. Reddy et al., 2012).

2. Potential in Neurotransmission and Hemostatic Activity

Research on pyridine substituted amino acids and their derivatives, which include compounds similar to (6-(Piperidin-1-yl)pyridin-2-yl)boronic acid, indicates their significance in neurotransmission and hemostatic activity. This suggests potential applications in treating nervous system disorders (S. Shilin et al., 2019).

3. Synthesis of Pyrrole-Pyridine-Based Ligands

A study synthesized pyrrole-pyridine-based ligands using an in-situ generated boronic acid for the Suzuki coupling. This has implications for the development of new ligands in chemistry and biochemistry (M. Böttger et al., 2012).

4. Synthesis of Functionalized Pyridyl Piperazine Derivatives

A synthetic strategy was developed for pyridyl piperazine derivatives, which are relevant in the creation of diverse chemical libraries. This could be useful in drug discovery and molecular synthesis (S. Tabassum et al., 2017).

5. Synthesis of Dihydropyridine Boronic Esters

Research on the synthesis of dihydropyridine boronic esters shows potential in accessing various valuable pyridine, dihydropyridine, and piperidine products. This could have applications in synthesizing complex molecules in organic chemistry (S. Panda et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

(6-piperidin-1-ylpyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6,14-15H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSSGUPQPUAIGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671261 |

Source

|

| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(Piperidin-1-yl)pyridin-2-yl)boronic acid | |

CAS RN |

1315351-02-0 |

Source

|

| Record name | [6-(Piperidin-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)

![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)

![Benzyl N-[1-(4-bromophenyl)ethyl]carbamate](/img/structure/B581745.png)

![2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581748.png)

![Benzyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B581753.png)